An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzoic Acid
An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its structural features, comprising a benzene (B151609) ring substituted with a methyl group and a carboxylic acid moiety, make it a valuable precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and the widely used insect repellent, N,N-diethyl-m-toluamide (DEET).[1] This technical guide provides a comprehensive overview of the fundamental properties of 3-methylbenzoic acid, including its physicochemical characteristics, spectral data, reactivity, and relevant experimental protocols.
Chemical and Physical Properties
3-Methylbenzoic acid is a white to yellowish crystalline solid at room temperature.[2] The presence of both a hydrophobic benzene ring and a hydrophilic carboxylic acid group influences its solubility profile. It exhibits limited solubility in water but is readily soluble in many organic solvents.[2]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 3-Methylbenzoic acid | [2] |
| Other Names | m-Toluic acid, meta-Toluic acid | [1][2] |
| CAS Number | 99-04-7 | [2] |
| Molecular Formula | C₈H₈O₂ | [2] |
| Molecular Weight | 136.15 g/mol | [2] |
| Appearance | White to yellowish crystalline solid | [2] |
| Odor | Faint, floral-honey odor | [2] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 263 °C | [1] |
| Density | 1.054 g/cm³ | [3] |
| pKa (in water) | 4.27 | [1] |
| Solubility in Water | 0.98 g/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), acetone, diethyl ether, and chloroform. | |
| Flash Point | 150 °C | |
| Autoignition Temperature | 500 °C |
Spectroscopic Data
The following sections provide an overview of the characteristic spectral data for 3-methylbenzoic acid, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-methylbenzoic acid in CDCl₃ typically shows a singlet for the methyl protons around 2.4 ppm. The aromatic protons appear as a multiplet in the region of 7.3-8.0 ppm. The acidic proton of the carboxylic acid group is a broad singlet and its chemical shift can vary depending on the concentration and solvent, but it is typically found downfield, often above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-methylbenzoic acid will show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 172 ppm. The aromatic carbons resonate in the 127-139 ppm region, and the methyl carbon appears upfield at approximately 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-methylbenzoic acid is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group is observed around 1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group are seen around 3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 3-methylbenzoic acid shows a molecular ion peak (M⁺) at m/z = 136. A prominent peak is also observed at m/z = 119, corresponding to the loss of a hydroxyl radical (-OH). Another significant fragment is often seen at m/z = 91, which corresponds to the tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives.[3]
Reactivity and Synthesis
The reactivity of 3-methylbenzoic acid is primarily dictated by the carboxylic acid group and the aromatic ring.
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Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. For instance, its reaction with thionyl chloride or oxalyl chloride yields 3-methylbenzoyl chloride, a key intermediate.
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Aromatic Ring Reactions: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho,para-directing group. The regioselectivity of substitution reactions is therefore influenced by the interplay of these two substituents.
A significant application of 3-methylbenzoic acid is in the synthesis of N,N-diethyl-m-toluamide (DEET). This involves the conversion of 3-methylbenzoic acid to its acid chloride, followed by reaction with diethylamine.[4]
Biological Relevance and Role in Drug Development
3-Methylbenzoic acid is a known human metabolite of m-xylene (B151644).[5] Exposure to m-xylene, a common industrial solvent, leads to its oxidation in the liver to 3-methylbenzyl alcohol, which is further oxidized to 3-methylbenzoic acid. This is then conjugated, primarily with glycine, to form m-methylhippuric acid, which is excreted in the urine.[6]
In the context of drug development, benzoic acid derivatives are recognized as important scaffolds for the synthesis of new therapeutic agents.[7] While 3-methylbenzoic acid itself is not typically the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological activity.[8][9] For example, derivatives of benzoic acid have been investigated for their potential as sirtuin inhibitors and for their effects on the proteostasis network.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and purification of 3-methylbenzoic acid.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Methodology:
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A small amount of the dry, crystalline 3-methylbenzoic acid is finely powdered.
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A capillary tube is sealed at one end by heating it in the flame of a Bunsen burner.
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The open end of the capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
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The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The thermometer and capillary tube assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).
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The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range.
Recrystallization for Purification
Objective: To purify solid 3-methylbenzoic acid by recrystallization.
Methodology:
-
An impure sample of 3-methylbenzoic acid is placed in an Erlenmeyer flask.
-
A suitable solvent or solvent mixture is chosen. Based on its solubility profile, a mixture of ethanol and water is often effective.
-
The solvent is heated to its boiling point and added portion-wise to the flask containing the impure solid, with swirling, until the solid just dissolves. The minimum amount of hot solvent should be used.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then swirled and heated for a few minutes.
-
The hot solution is filtered through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of 3-methylbenzoic acid decreases, leading to the formation of crystals.
-
To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.
-
The purified crystals are collected by vacuum filtration using a Büchner funnel.
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The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
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The purified crystals are then dried, for example, in a desiccator or a low-temperature oven.
Spectroscopic Sample Preparation
Objective: To prepare samples of 3-methylbenzoic acid for spectroscopic analysis.
-
¹H and ¹³C NMR Spectroscopy:
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Approximately 5-20 mg of the purified 3-methylbenzoic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The tube is capped and gently shaken to ensure the sample is fully dissolved.
-
The sample is then ready for analysis in an NMR spectrometer.
-
-
Infrared (IR) Spectroscopy (Solid Sample):
-
KBr Pellet Method: A few milligrams of the dry 3-methylbenzoic acid are finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal of the IR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Mass Spectrometry (Electron Ionization):
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A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
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Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of 3-Methylbenzoic acid.
Experimental Workflow for Characterization
Caption: General workflow for the purification and characterization of 3-Methylbenzoic acid.
Metabolic Pathway of m-Xylene
Caption: Metabolic pathway of m-xylene to m-methylhippuric acid in humans.
Synthesis of DEET
Caption: Synthetic pathway for N,N-diethyl-m-toluamide (DEET) from 3-Methylbenzoic acid.
References
- 1. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. cybra.lodz.pl [cybra.lodz.pl]
- 6. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]
- 7. preprints.org [preprints.org]
- 8. srinichem.com [srinichem.com]
- 9. nbinno.com [nbinno.com]
- 10. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
